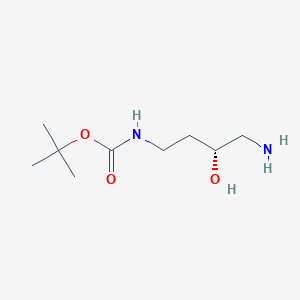
(R)-tert-Butyl (4-amino-3-hydroxybutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, ®-(9CI) is a chemical compound with the molecular formula C10H22N2O3 It is a derivative of carbamic acid and is characterized by the presence of an amino group, a hydroxy group, and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with a suitable amino alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield a primary amine .
Applications De Recherche Scientifique
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-(3-amino-2-hydroxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (4-amino-3-hydroxy-2-methylbutan-2-yl)carbamate
- (1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl carbamic acid 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of both an amino and a hydroxy group on the butyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
143565-81-5 |
|---|---|
Formule moléculaire |
C9H20N2O3 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Clé InChI |
AQSSZLQARHGZGE-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@H](CN)O |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(CN)O |
Synonymes |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















